molecular formula C20H32ClNO B1208870 Tricyclamol Chloride CAS No. 3818-88-0

Tricyclamol Chloride

Cat. No. B1208870
CAS RN: 3818-88-0
M. Wt: 337.9 g/mol
InChI Key: PISKUTGWQHZKIK-UHFFFAOYSA-M
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Description

Tricyclamol chloride is a racemate.

Scientific Research Applications

Corrosion Inhibition

Tricyclamol chloride has been explored for its potential in inhibiting corrosion, particularly in the context of nuclear installations where chloride ions, produced by the degradation of organic seals and oils, enhance pitting corrosion. Studies like that by Bellanger (2006) in "Corrosion Science" discuss this application, focusing on its effectiveness in preventing localized corrosion in stainless steels in environments with chloride ions, such as low-level radioactive water containing tritium, a radionuclide used in the nuclear industry (Bellanger, 2006).

Catalysis in Organic Synthesis

Research has shown that tricyclamol chloride can act as a catalyst in organic synthesis. For instance, Moosavi-Zare et al. (2014) in "RSC Advances" described its use in synthesizing 1,2,4,5-tetrasubstituted imidazoles. This highlights tricyclamol chloride's ability to catalyze multi-component condensation reactions efficiently under neutral and solvent-free conditions (Moosavi-Zare et al., 2014).

Environmental Impact Studies

There are studies like those by Calafat et al. (2007) in "Environmental Health Perspectives" examining the environmental and health impacts of related compounds, such as triclosan. These studies assess the exposure to these compounds in the general population, providing insights into their environmental persistence and potential impacts (Calafat et al., 2007).

Antibacterial Applications and Resistance

Research by Harrison et al. (2019) in "Environmental Pollution" investigated the impact of benzalkonium chloride, a compound replacing triclosan in antibacterial soaps, on antibiotic resistance. This study is relevant as it highlights the broader context of antimicrobial compounds, including tricyclamol chloride, and their role in environmental antibiotic resistance (Harrison et al., 2019).

Phase Behavior in Chemical Systems

Studies like that by Anderson et al. (2009) in "Green Chemistry" explore the phase behavior of compounds like trihexyl(tetradecyl)phosphonium chloride in mixtures with water and other solvents. This research is crucial for understanding the applications of such compounds in chemical separations and catalysis (Anderson et al., 2009).

Applications in Material Science

The potential of tricyclamol chloride in material science, particularly in the hydration and setting of construction materials like tricalcium silicate, is also noteworthy. Juenger et al. (2005) in "Cement and Concrete Research" discussed how calcium chloride, a related compound, affects the hydration of tricalcium silicate, indicating a broader area of research where tricyclamol chloride might find applications (Juenger et al., 2005).

properties

CAS RN

3818-88-0

Product Name

Tricyclamol Chloride

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride

InChI

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1

InChI Key

PISKUTGWQHZKIK-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Other CAS RN

3818-88-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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